molecular formula C11H20N4O2 B2611099 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1226442-63-2

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2611099
CAS No.: 1226442-63-2
M. Wt: 240.307
InChI Key: JNMACFIHWMGBMN-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated pyrazole with an isocyanate or a carbamate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea moiety to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the urea moiety, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, reduced urea derivatives.

    Substitution Products: Alkylated or acylated pyrazole and urea derivatives.

Scientific Research Applications

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in studies involving enzyme inhibition, receptor binding assays, and as a probe in biochemical pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coordination complexes.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the urea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-hydroxyethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-chloroethyl)urea: Contains a chloroethyl group, which may impart different reactivity and biological activity.

Uniqueness: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature may enhance its potential as a pharmacophore and its utility in various scientific applications.

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 232.27 g/mol

Enzyme Inhibition

Pyrazolyl ureas have been identified as inhibitors of human carbonic anhydrase (hCA), a metalloenzyme involved in various physiological processes. Compounds in this class have demonstrated IC50 values in the nanomolar range, indicating potent inhibition . The mechanism often involves coordination with the zinc ion at the enzyme's active site. This suggests that our compound may possess similar inhibitory effects, contributing to potential therapeutic applications in conditions where hCA is implicated.

Anti-inflammatory Activity

Certain pyrazolyl derivatives have been explored for their anti-inflammatory properties. For instance, compounds exhibiting p38 MAPK inhibition have shown promise in reducing cytokine production in inflammatory models . The structural characteristics of this compound may allow it to interact effectively with such targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolyl ureas. Variations in substituents on the pyrazole ring and urea moiety can significantly influence potency and selectivity against specific biological targets. For instance, modifications that enhance hydrophobic interactions or hydrogen bonding can lead to improved enzyme inhibition or enhanced bioavailability .

Study 1: Antimicrobial Efficacy

In a study evaluating a series of pyrazolyl ureas for antimicrobial activity, several derivatives were synthesized and tested against standard bacterial strains. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity compared to others . This highlights the potential for further exploration of this compound within this context.

Study 2: Enzyme Inhibition Profiles

A detailed investigation into enzyme inhibition revealed that certain pyrazolyl ureas could inhibit sEH with IC50 values ranging from 16.2 to 50.2 nmol/L . This suggests that our compound may also exhibit similar enzyme inhibition profiles, warranting further investigation into its potential as a therapeutic agent.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-9-8-10(2)15(14-9)6-4-12-11(16)13-5-7-17-3/h8H,4-7H2,1-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMACFIHWMGBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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